FAAH Inhibitory Potency: Contextualization Within the ω‑Heteroarylalkylcarbamate Class
Direct FAAH inhibition data for phenyl ((5‑(furan‑2‑yl)pyridin‑3‑yl)methyl)carbamate have not been published. However, the compound's core scaffold places it within the ω‑heteroarylalkylcarbamate series, where the most potent members achieve FAAH IC₅₀ values in the low nanomolar range (e.g., compound 2, a diphenylimidazole analog, shows IC₅₀ = 0.35 μM [1]). The furan‑2‑yl pyridine motif is expected to modulate potency relative to the indole‑, indazole‑, and imidazole‑containing analogs that have been profiled. As a close structural comparator, pyridin‑3‑yl 4‑butoxybenzylcarbamate (BindingDB BDBM50309757) exhibits a human FAAH IC₅₀ of 6.10 nM [2]. Pending direct assay, the target compound is anticipated to occupy the nanomolar‑to‑sub‑micromolar FAAH potency range characteristic of this chemotype.
| Evidence Dimension | FAAH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | Pyridin‑3‑yl 4‑butoxybenzylcarbamate: IC₅₀ = 6.10 nM (human FAAH); Diphenylimidazole analog 2: IC₅₀ = 0.35 μM (rat FAAH) |
| Quantified Difference | Cannot be calculated; class‑level inference suggests potential nanomolar activity |
| Conditions | Human FAAH expressed in H4 cells (BDBM50309757); rat FAAH microsomal assay (compound 2) |
Why This Matters
Understanding the FAAH potency context allows users to gauge whether this compound could serve as a starting point for endocannabinoid‑system probe development, avoiding analogs with proven sub‑optimal activity.
- [1] Terwege, T.; Dahlhaus, H.; Hanekamp, W.; Lehr, M. ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). Med. Chem. Commun. 2014, 5, 932–936. View Source
- [2] BindingDB Entry BDBM50309757 (CHEMBL596877) for pyridin‑3‑yl 4‑butoxybenzylcarbamate. View Source
